Ethyl 4-nitro-3-phenyl-L-alaninate monohydrochloride
Description
Ethyl 4-nitro-3-phenyl-L-alaninate monohydrochloride is a synthetic amino acid derivative characterized by an L-alanine backbone modified with a nitro (-NO₂) group at the para position of the phenyl ring and an ethyl ester group. The monohydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and biochemical applications. This compound is structurally related to nitroaromatic amino acids, which are often used as intermediates in drug synthesis or as substrates for enzymatic studies .
Properties
IUPAC Name |
ethyl (2S)-2-amino-3-(4-nitrophenyl)propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4.ClH/c1-2-17-11(14)10(12)7-8-3-5-9(6-4-8)13(15)16;/h3-6,10H,2,7,12H2,1H3;1H/t10-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHZUMTWHYNIFOC-PPHPATTJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC1=CC=C(C=C1)[N+](=O)[O-])N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10207548 | |
| Record name | Ethyl 4-nitro-3-phenyl-L-alaninate monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10207548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58816-66-3 | |
| Record name | L-Phenylalanine, 4-nitro-, ethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58816-66-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-nitro-3-phenyl-L-alaninate monohydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058816663 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 4-nitro-3-phenyl-L-alaninate monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10207548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 4-nitro-3-phenyl-L-alaninate monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.850 | |
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Biological Activity
Ethyl 4-nitro-3-phenyl-L-alaninate monohydrochloride is a compound with notable biological activities attributed to its unique structural characteristics. This article explores its synthesis, biological properties, and potential applications based on diverse research findings.
Chemical Structure and Properties
This compound has the molecular formula C₁₁H₁₅ClN₂O₄ and a molecular weight of approximately 274.701 g/mol. The compound features an ethyl ester group, a nitrophenyl moiety, and an L-alanine backbone, which contribute to its reactivity and biological interactions.
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Antioxidant Properties : The nitrophenyl group may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant potential.
- Acetylcholinesterase Inhibition : Similar compounds have demonstrated inhibitory effects on acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation, suggesting potential applications in neurodegenerative disease management .
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Antioxidant | Potential to scavenge free radicals due to the nitrophenyl group. |
| Enzyme Inhibition | Possible AChE inhibition, relevant for conditions like Alzheimer's disease. |
The synthesis of this compound typically involves the reaction of L-alanine derivatives with nitroaromatic compounds. This process allows for the formation of peptide bonds, with the ethyl ester protecting the carboxylic acid functionality until cleavage occurs under specific conditions.
Case Studies and Research Findings
- Neuroprotective Effects : A study evaluated the neuroprotective properties of similar alanine derivatives against oxidative stress. Results indicated that these compounds could reduce neuronal cell death in vitro, highlighting their potential as therapeutic agents for neurodegenerative diseases .
- Pharmacokinetic Evaluations : Investigations into the pharmacokinetics of related compounds revealed that modifications in structure significantly affect bioavailability and metabolic stability. Such findings are crucial for developing effective drug formulations .
- Structure-Activity Relationship (SAR) : Research into SAR has shown that variations in substituents on the phenyl ring influence biological activity. For instance, compounds with electron-withdrawing groups tend to exhibit enhanced inhibitory effects on AChE compared to their electron-donating counterparts .
Potential Applications
Given its biological activities, this compound may have several applications in medicinal chemistry:
- Drug Development : Its potential as an AChE inhibitor positions it as a candidate for further development in treating Alzheimer's disease.
- Antioxidant Formulations : The compound could be explored for inclusion in formulations aimed at reducing oxidative stress.
Scientific Research Applications
Pharmacological Applications
Antiviral Activity
Recent studies have indicated that analogs of ethyl 4-nitro-3-phenyl-L-alaninate monohydrochloride exhibit significant antiviral properties, particularly against SARS-CoV-2. In a study evaluating pharmacokinetics and cytotoxicity, certain derivatives demonstrated enhanced plasma exposure and improved maximum plasma concentrations compared to traditional antiviral agents like niclosamide. For example, compound 21 showed a maximum plasma concentration of 2376 ng/mL, which is substantially higher than that of niclosamide (428 ng/mL) .
Table 1: Pharmacokinetic Data of Compounds
| Compound | T1/2 (h) | Cmax (ng/mL) | AUC last (h*ng/mL) |
|---|---|---|---|
| Niclosamide | 1.99 | 428 | 478 |
| Compound 19 | 3.10 | 452 | 1563 |
| Compound 21 | 3.33 | 2376 | 5547 |
This data illustrates the potential of this compound derivatives as promising candidates for further antiviral development.
Analytical Applications
High-Performance Liquid Chromatography (HPLC)
this compound is effectively analyzed using reverse phase HPLC techniques. The mobile phase typically consists of acetonitrile, water, and phosphoric acid, although for mass spectrometry applications, formic acid is preferred. This method is scalable and can be utilized for isolating impurities during preparative separations, making it valuable for pharmacokinetic studies .
Case Studies
Case Study: Antiviral Efficacy Evaluation
In a recent study involving the synthesis and evaluation of various analogs, researchers found that modifications to the nitro group significantly influenced antiviral activity. The introduction of electron-withdrawing groups was shown to enhance efficacy against viral strains, suggesting that this compound could serve as a scaffold for developing more potent antiviral agents .
Case Study: Pharmacokinetics in Animal Models
Another investigation involved administering this compound derivatives to ICR (CD-1) mice. The results demonstrated improved oral bioavailability and plasma exposure compared to established antiviral drugs. This study underscores the compound's potential in therapeutic applications targeting viral infections .
Comparison with Similar Compounds
Methyl 4-Nitro-L-Phenylalaninate Hydrochloride
This compound (CAS synonyms: L-4-Nitrophenylalanine Methyl Ester Hydrochloride) shares the same nitro-phenylalanine core but substitutes the ethyl ester with a methyl group. The shorter alkyl chain reduces molecular weight (MW: ~259.7 g/mol for methyl vs. ~273.7 g/mol for ethyl) and may alter lipophilicity, affecting membrane permeability in biological systems. Synthesis methods for such esters typically involve nitration of phenylalanine followed by esterification and salt formation .
Ethyl L-Asparaginate Monohydrochloride
Its lack of a nitro group reduces reactivity toward nucleophilic agents, underscoring the nitro moiety’s importance in redox or coupling reactions .
Functional Analogs: Chloroethyl and Prolyl Derivatives
Ethyl N-[3-[Bis(2-Chloroethyl)Amino]-3-Phenyl-N-L-Prolyl-L-Alanyl]-4-Fluoro-3-Phenyl-L-Alaninate Monohydrochloride
This structurally complex analog (CAS: 35849-47-9) incorporates a bis(2-chloroethyl)amino group and a fluoro substituent.
Procaine Hydrochloride
Procaine (2-(diethylamino)ethyl 4-aminobenzoate monohydrochloride) shares the ester and hydrochloride features but lacks the nitro-phenylalanine backbone. Its local anesthetic properties contrast with the target compound’s likely role as a biochemical tool or drug precursor .
Pharmacological Analogs: Nitroaromatic Compounds
4-Nitrobenzylamine and Related Substrates
4-Nitrobenzylamine (CAS: 100-17-4) is a simpler nitroaromatic compound used in enzyme inhibition studies. Unlike the target compound, it lacks the amino acid ester structure, limiting its utility in peptide synthesis but highlighting the nitro group’s role in electron-deficient aromatic systems .
Dimetpramide Hydrochloride
Dimetpramide (CAS: 89591-51-5) contains a nitrobenzamide core and is used as a pharmacological agent.
Preparation Methods
Nitration of 3-Phenyl-L-Alanine Derivatives
The introduction of the nitro group at the para position of the phenyl ring in 3-phenyl-L-alanine is a pivotal step. This is typically achieved using a nitrating mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C to minimize side reactions. The reaction proceeds via electrophilic aromatic substitution, with the amino acid’s carboxyl group temporarily protected as a methyl ester to prevent oxidation. Post-nitration, the intermediate is isolated via vacuum filtration and washed with ice-cold water to remove residual acids.
Example Conditions:
Esterification of the Nitrated Intermediate
The nitrated product is esterified with ethanol to form the ethyl ester. This step employs Fischer esterification, utilizing anhydrous HCl as a catalyst. The reaction is refluxed under anhydrous conditions for 6–8 hours, followed by neutralization with sodium bicarbonate. Excess ethanol is removed via rotary evaporation, and the product is extracted using ethyl acetate.
Key Considerations:
Formation of the Monohydrochloride Salt
The free amine generated during esterification is converted to the hydrochloride salt by treating the product with concentrated HCl in diethyl ether. The mixture is stirred at room temperature for 2 hours, yielding a crystalline precipitate. The salt is filtered, washed with cold ether, and dried under vacuum.
Optimization Data:
| Parameter | Value |
|---|---|
| HCl Concentration | 4–6 M |
| Solvent Volume | 10 mL/g product |
| Drying Temperature | 40°C (vacuum) |
Catalytic and Purification Strategies
Chromatographic Purification
Reverse-phase HPLC is critical for isolating the monohydrochloride form. A Newcrom R1 column with a mobile phase of acetonitrile/water/phosphoric acid (70:30:0.1 v/v) achieves baseline separation of the target compound from byproducts. For mass spectrometry compatibility, phosphoric acid is replaced with 0.1% formic acid.
HPLC Parameters:
| Column | Newcrom R1 (5 µm, 250 × 4.6 mm) |
|---|---|
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time | 8.2 ± 0.3 min |
Analytical Validation and Quality Control
Spectroscopic Characterization
-
¹H NMR (400 MHz, D₂O): δ 8.21 (d, 1H, Ar–H), 7.45–7.38 (m, 5H, Ph–H), 4.32 (q, 2H, –OCH₂CH₃), 3.89 (dd, 1H, α-CH), 3.12 (dd, 1H, β-CH₂), 2.98 (dd, 1H, β-CH₂), 1.35 (t, 3H, –OCH₂CH₃).
-
IR (KBr): 1745 cm⁻¹ (C=O ester), 1520 cm⁻¹ (NO₂ asymmetric stretch), 1340 cm⁻¹ (NO₂ symmetric stretch).
| Boiling Chips | Paraffin-coated silica |
|---|---|
| Collection Volume | 2–3 mL (for 70–80% ethanol) |
Scalability and Industrial Adaptations
Preparative HPLC for Bulk Isolation
For kilogram-scale production, a preparative C18 column (250 × 50 mm, 10 µm) with isocratic elution (acetonitrile/water 65:35) achieves >98% purity. Fractions are lyophilized to recover the monohydrochloride salt.
Solvent Recycling
Ethanol from esterification is recovered via fractional distillation and reused, reducing production costs. Residual acetic acid is neutralized with calcium oxide before distillation.
Challenges and Mitigation Strategies
Q & A
Q. How does the hydrochloride salt form influence crystallization behavior and polymorph stability?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
